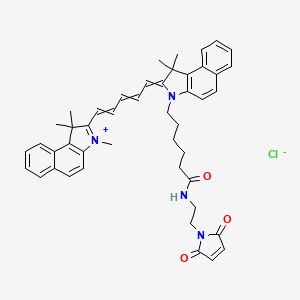
Cyanine5.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 maleimide is a thiol-reactive dye that is widely used in scientific research for labeling proteins, peptides, and other thiol-containing molecules. This compound is known for its near-infrared emission, making it suitable for bioimaging applications. This compound is an analog of Cy5.5 maleimide and can replace other similar dyes like Alexa Fluor 680 and DyLight 680 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cyanine5.5 maleimide typically involves the reaction of Cyanine5.5 with maleimide. The process begins with the synthesis of Cyanine5.5, which involves the condensation of indole derivatives with reactive intermediates to form the cyanine dye structure. The maleimide group is then introduced through a reaction with maleic anhydride or maleic acid derivatives .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine5.5 maleimide primarily undergoes substitution reactions, specifically with thiol groups. The maleimide group reacts with thiols to form stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
The reaction of this compound with thiols typically occurs in a buffer solution at a pH of 6.5 to 7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and dimethyl sulfoxide (DMSO) as a solvent .
Major Products
The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate. This product retains the fluorescent properties of Cyanine5.5, making it useful for imaging applications .
Applications De Recherche Scientifique
Cyanine5.5 maleimide is extensively used in various fields of scientific research:
Chemistry: It is used for labeling and tracking chemical reactions involving thiol-containing compounds.
Biology: In biological research, this compound is used for labeling proteins, peptides, and antibodies, enabling the study of biological processes through fluorescence imaging.
Medicine: In medical research, this compound is used for imaging and diagnostic purposes, particularly in the visualization of tumors and other pathological conditions.
Industry: This compound is used in the development of diagnostic kits and imaging agents for various industrial applications
Mécanisme D'action
The mechanism of action of Cyanine5.5 maleimide involves the selective reaction of the maleimide group with thiol groups present in proteins and other biomolecules. This reaction forms a stable thioether bond, effectively labeling the target molecule. The near-infrared emission of Cyanine5.5 allows for the detection and imaging of the labeled molecules using fluorescence-based techniques .
Comparaison Avec Des Composés Similaires
Cyanine5.5 maleimide is similar to other thiol-reactive dyes such as Cy5.5 maleimide, Alexa Fluor 680, and DyLight 680. it offers unique advantages such as:
Near-Infrared Emission: this compound emits in the near-infrared region, which reduces background fluorescence and improves imaging contrast.
High Photostability: This compound is highly photostable, making it suitable for long-term imaging applications.
Water Solubility: This compound is water-soluble, which simplifies its use in aqueous biological systems .
List of Similar Compounds
- Cy5.5 maleimide
- Alexa Fluor 680
- DyLight 680
- Sulfo-Cyanine5.5 maleimide
Propriétés
Formule moléculaire |
C46H49ClN4O3 |
|---|---|
Poids moléculaire |
741.4 g/mol |
Nom IUPAC |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
Clé InChI |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)
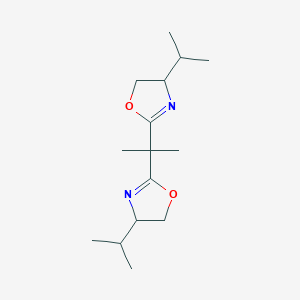
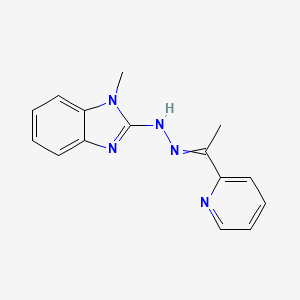
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)
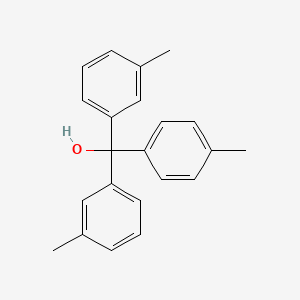

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)
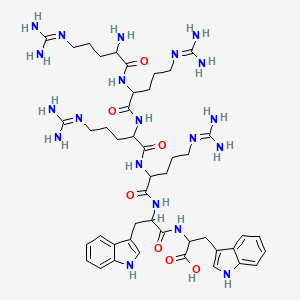
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
![5-Butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13393887.png)
